(7S)-Spiro[2.4]heptan-7-ol
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Overview
Description
“(7S)-Spiro[2.4]heptan-7-ol” is a chemical compound with the molecular formula C7H12O . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 7 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The exact mass of the molecule is 113.084063974 g/mol .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 113.16 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a complexity of 109 and a topological polar surface area of 32.3 Ų .Scientific Research Applications
Synthesis and Chemical Reactions
(7S)-Spiro[2.4]heptan-7-ol, a derivative in the spiro[2.4]heptane series, has been explored for its unique chemistry. For instance, Föhlisch et al. (2002) demonstrated its potential in the synthesis of bornane derivatives, which could lead to diverse applications in organic chemistry (Föhlisch, Abu Bakr, & Fischer, 2002). Menchikov and Nefedov (1994, 2016) provided comprehensive surveys on the chemistry of spiro[2.4]heptane compounds, noting their reactivity and principal chemical reactions, which highlights their applications in specific organic syntheses (Menchikov & Nefedov, 1994), (Menchikov & Nefedov, 2016).
Structural Analysis and Reactivity
The structural analysis of spiro[2.4]heptane derivatives, such as this compound, has been a topic of interest. Chernykh et al. (2015) explored the structural similarity between spiro[3.3]heptane and cyclohexane scaffolds, which aids in understanding the spatial orientation and distance between functional groups in these molecules. This research is pivotal in drug discovery, where such scaffolds can be utilized (Chernykh et al., 2015). Additionally, Şenol et al. (2016) discussed the impact of functional groups on the rearrangement of spiro[2.4]heptane compounds, further contributing to the understanding of their chemical behavior (Şenol et al., 2016).
Potential in Drug Discovery
Spiro[2.4]heptane derivatives, including this compound, show promise in drug discovery. Hati et al. (2016) identified spiro[pyrrolidine-3, 3´-oxindole] motifs, which share structural features with spiro[2.4]heptane compounds, as potent inhibitors of breast cancer cell proliferation, suggesting a potential pathway for the development of new therapeutic agents (Hati et al., 2016).
Catalysis and Organic Synthesis
The role of this compound in catalysis and organic synthesis is another important application. Research by Matsuda et al. (2016) and Shintani et al. (2007) demonstrated how spiro[3.3]heptanes can undergo skeletal reorganization and nucleophilic attacks, respectively, under catalysis. These findings are instrumental in synthesizing complex organic compounds and exploring new pathways in organic chemistry (Matsuda, Yuihara, & Kondo, 2016), (Shintani, Park, & Hayashi, 2007).
Mechanism of Action
Target of Action
The primary targets of (7S)-Spiro[2It is structurally similar to certain fluoroquinolones , which primarily target bacterial DNA-gyrase .
Mode of Action
The mode of action of (7S)-Spiro[2If we consider its structural similarity to fluoroquinolones, it may inhibit bacterial dna-gyrase , an enzyme crucial for bacterial DNA replication. This inhibition disrupts bacterial DNA replication, leading to cell death .
Biochemical Pathways
The specific biochemical pathways affected by (7S)-Spiro[2Based on its potential action on bacterial dna-gyrase, it may affect the dna replication pathway in bacteria .
Result of Action
The molecular and cellular effects of (7S)-Spiro[2If it acts similarly to fluoroquinolones, it could lead to the death of bacterial cells by disrupting dna replication .
Properties
IUPAC Name |
(7S)-spiro[2.4]heptan-7-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-6-2-1-3-7(6)4-5-7/h6,8H,1-5H2/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVSXRVGROMOGZ-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2(C1)CC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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